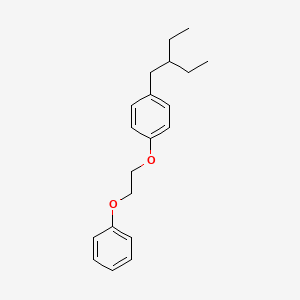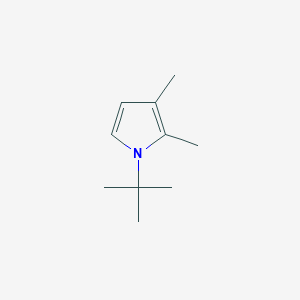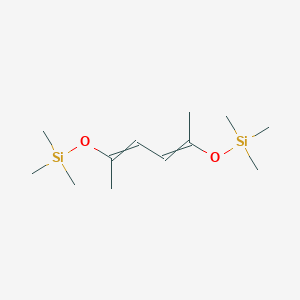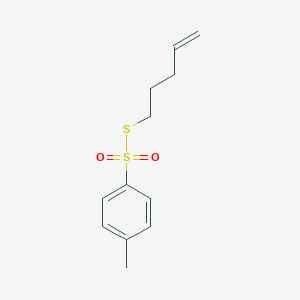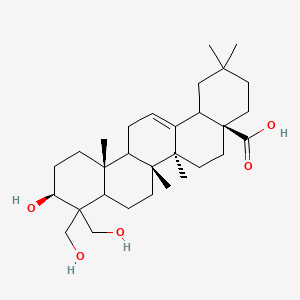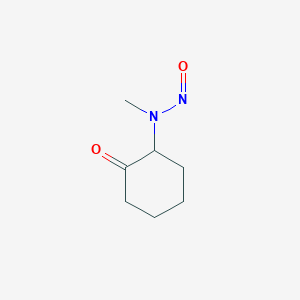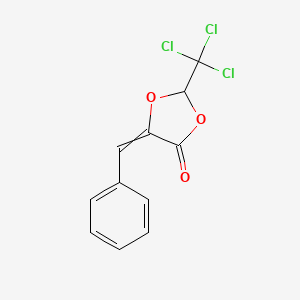
1-Methyl-4-(3-methylphenyl)pyridin-1-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-4-(3-methylphenyl)pyridin-1-ium is a quaternary ammonium compound with a pyridinium core. This compound is structurally characterized by a pyridine ring substituted with a methyl group at the nitrogen atom and a 3-methylphenyl group at the 4-position. Quaternary ammonium compounds like this one are known for their diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-4-(3-methylphenyl)pyridin-1-ium can be synthesized through several methods. One common approach involves the quaternization of 4-(3-methylphenyl)pyridine with methyl iodide. The reaction typically occurs in an aprotic solvent such as acetonitrile or acetone under reflux conditions. The product is then isolated by filtration and purified through recrystallization .
Industrial Production Methods
Industrial production of this compound often involves large-scale quaternization reactions using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity. The use of automated systems for monitoring and adjusting reaction parameters ensures consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-4-(3-methylphenyl)pyridin-1-ium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced pyridinium derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Pyridinium N-oxides.
Reduction: Reduced pyridinium derivatives.
Substitution: Substituted pyridinium compounds.
Scientific Research Applications
1-Methyl-4-(3-methylphenyl)pyridin-1-ium has several scientific research applications:
Biology: Studied for its potential antimicrobial and antifungal properties.
Industry: Employed in the production of ionic liquids and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Methyl-4-(3-methylphenyl)pyridin-1-ium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, leading to changes in biochemical pathways. Its quaternary ammonium structure allows it to interact with negatively charged sites on proteins and other biomolecules, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-4-phenylpyridin-1-ium: Similar structure but lacks the methyl group on the phenyl ring.
1-Methyl-4-(2-methylphenyl)pyridin-1-ium: Similar structure with the methyl group at the 2-position of the phenyl ring.
Uniqueness
1-Methyl-4-(3-methylphenyl)pyridin-1-ium is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural feature can lead to differences in binding affinity and selectivity for molecular targets compared to other similar compounds .
Properties
CAS No. |
122268-85-3 |
|---|---|
Molecular Formula |
C13H14N+ |
Molecular Weight |
184.26 g/mol |
IUPAC Name |
1-methyl-4-(3-methylphenyl)pyridin-1-ium |
InChI |
InChI=1S/C13H14N/c1-11-4-3-5-13(10-11)12-6-8-14(2)9-7-12/h3-10H,1-2H3/q+1 |
InChI Key |
FWKMOPRVJGRVHO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=[N+](C=C2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


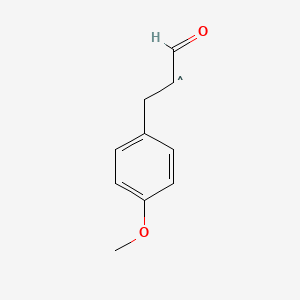
![Benzene, [(chlorofluoromethyl)thio]-](/img/structure/B14286953.png)
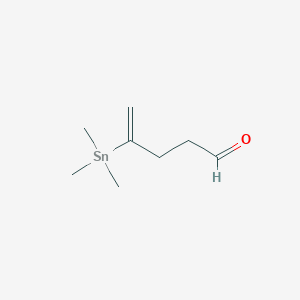
![6-[(Hexan-2-yl)amino]-1,3,5-triazine-2,4(1H,3H)-dithione](/img/structure/B14286973.png)
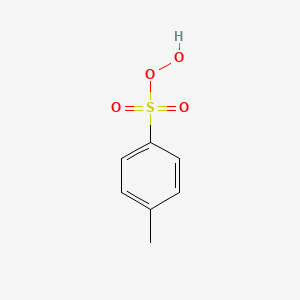
![N-(9-Fluoro-2,3-dihydro-1H-cyclopenta[a]naphthalen-1-ylidene)hydroxylamine](/img/structure/B14286981.png)

